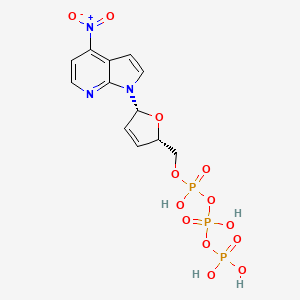
Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, disodium salt is a complex organic compound. It is characterized by its multiple functional groups, including carboxymethyl, hydroxyethyl, and oxooctyl groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, disodium salt typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylenediamine, chloroacetic acid, and octanoyl chloride.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale Reactors: Use of large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Processes: Implementation of continuous flow processes to enhance efficiency and reduce production time.
Purification Techniques: Advanced purification techniques such as crystallization, distillation, and chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, disodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxooctyl group can be reduced to form alcohols.
Substitution: The carboxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of detergents, surfactants, and emulsifiers.
Wirkmechanismus
The mechanism of action of Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, disodium salt involves:
Molecular Targets: Interaction with specific enzymes, receptors, or cellular components.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Effects: The compound may exert its effects by altering the activity of target molecules, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, monosodium salt.
- **Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, chloride.
Uniqueness
Functional Groups: The presence of multiple functional groups in Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, disodium salt makes it unique compared to its analogs.
Applications: Its versatility in various scientific and industrial applications sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
70776-18-0 |
|---|---|
Molekularformel |
C16H30N2Na2O7 |
Molekulargewicht |
408.40 g/mol |
IUPAC-Name |
disodium;2-[carboxylatomethyl-(2-hydroxyethyl)-[2-(octanoylamino)ethyl]azaniumyl]acetate;hydroxide |
InChI |
InChI=1S/C16H30N2O6.2Na.H2O/c1-2-3-4-5-6-7-14(20)17-8-9-18(10-11-19,12-15(21)22)13-16(23)24;;;/h19H,2-13H2,1H3,(H2-,17,20,21,22,23,24);;;1H2/q;2*+1;/p-2 |
InChI-Schlüssel |
ANTPPDLGHNLFRJ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC(=O)NCC[N+](CCO)(CC(=O)[O-])CC(=O)[O-].[OH-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















